molecular formula C14H10Cl2O2 B12823805 2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one

2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B12823805
M. Wt: 281.1 g/mol
InChI Key: DFTAWNJYNIRTFH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two chlorophenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 2-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-chlorophenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired ketone.

Reaction Conditions:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-chlorophenoxy)benzoic acid.

    Reduction: Formation of 2-(2-chlorophenoxy)-1-(4-chlorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)-1-(4-bromophenyl)ethan-1-one
  • 2-(2-Fluorophenoxy)-1-(4-fluorophenyl)ethan-1-one
  • 2-(2-Methylphenoxy)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine atoms can affect the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2

InChI Key

DFTAWNJYNIRTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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